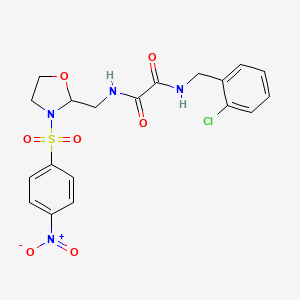

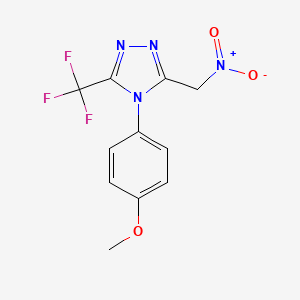

![molecular formula C16H10ClN3S B2964604 (2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile CAS No. 637748-78-8](/img/structure/B2964604.png)

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of this compound is C22H14ClN3OS . It features a benzothiazole ring, a chlorophenyl group, and a nitrile group. The (2R) configuration indicates the stereochemistry around the central piperidinium ring. The molecular weight is approximately 396.5 g/mol .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Corrosion Inhibition

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile, as a derivative of benzothiazole, shows potential as a corrosion inhibitor. Hu et al. (2016) studied two benzothiazole derivatives for their effectiveness in inhibiting steel corrosion in a hydrochloric acid solution, demonstrating significant inhibition efficiencies and stability Hu et al., 2016.

Synthetic Applications

Benzothiazole derivatives have been utilized in various synthetic applications. Al-Omran and El-Khair (2014) reported a new route for synthesizing benzothiazole derivatives, highlighting their versatility in chemical synthesis Al-Omran & El-Khair, 2014.

Antimicrobial Activity

Benzothiazole derivatives also exhibit antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized benzothiazole-amino-pyridine derivatives and evaluated their in vitro antimicrobial activity, observing variable and modest effectiveness against bacterial and fungal strains Patel, Agravat, & Shaikh, 2011.

Pharmaceutical Research

In the realm of pharmaceutical research, benzothiazole derivatives have shown potential. For instance, Repický, Jantová, and Cipak (2009) studied a benzothiazole derivative, AMBAN, for its cytotoxic effects against tumor cells, revealing its capability to induce apoptosis in human leukemia cells Repický, Jantová, & Cipak, 2009.

Heterocyclic Compound Synthesis

Benzothiazole-based compounds are important in the synthesis of heterocyclic compounds. Darweesh et al. (2016) utilized benzothiazole derivatives in creating novel heterocycles, showcasing their utility in organic synthesis Darweesh, Mekky, Salman, & Farag, 2016.

Quantum Chemical Studies

Benzothiazole derivatives are also studied in quantum chemistry for their properties. Kaya et al. (2016) conducted theoretical studies on benzothiazole derivatives to predict their corrosion inhibition performances, demonstrating the interplay between theoretical chemistry and practical applications Kaya et al., 2016.

Propiedades

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-3-(3-chloroanilino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3S/c17-12-4-3-5-13(8-12)19-10-11(9-18)16-20-14-6-1-2-7-15(14)21-16/h1-8,10,19H/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIYTQNMSLDFGS-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=CNC3=CC(=CC=C3)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/C(=C/NC3=CC(=CC=C3)Cl)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiadiazole-4-carboxamide](/img/structure/B2964528.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2964532.png)

![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-ethanamine](/img/structure/B2964533.png)

![3-(3-hydroxypropyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2964535.png)

![5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2964537.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2964538.png)

![N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2964542.png)

![N-{5-[(E)-2-(5-{[(2-chlorophenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide](/img/structure/B2964543.png)